molecular formula C10H8O2 B190331 7-Methylcoumarin CAS No. 2445-83-2

7-Methylcoumarin

Cat. No. B190331
CAS RN: 2445-83-2
M. Wt: 160.17 g/mol
InChI Key: DLHXRDUXNVEIEY-UHFFFAOYSA-N
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Description

7-Methylcoumarin, also known as 7-hydroxycoumarin or umbelliferone, is a naturally occurring compound found in a variety of plants, including celery, carrots, and parsley. It is also found in some fungi and bacteria, and is used as a flavoring agent in food and beverages. This compound has been studied for its potential biological activities, including antioxidant and antimicrobial activities, as well as its potential therapeutic applications.

Scientific Research Applications

Antitubercular Agent

7-Amino-4-methylcoumarin has been characterized as an effective antitubercular agent. It displayed a low minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis strains, including multidrug-resistant clinical isolates. Electron and fluorescence microscopy revealed that these compounds likely target mycolic acid in the bacterial cell wall, demonstrating the in vitro antitubercular potential of this novel drug candidate (Tandon et al., 2011).

Anticancer Activity

4-Methylcoumarin derivatives have shown significant anticancer capacity against various human cancer cell lines. Structure–activity relationship studies have highlighted the potential of these compounds, especially 7,8-dihydroxy-4-methylcoumarins and their derivatives, as novel anticancer agents. Specific compounds demonstrated considerable cytotoxic effects against leukemia, colon adenocarcinoma, and breast adenocarcinoma cell lines (Miri et al., 2016).

Neurodegenerative Disease Treatment

7-Amidocoumarins have been explored as multitarget agents against Parkinson's and Alzheimer's diseases. By modifying the substitution patterns of these compounds, researchers have been able to achieve molecules with potent and selective inhibitory activity against enzymes involved in these neurodegenerative diseases, suggesting their potential as therapeutic agents (Rodríguez-Enríquez et al., 2020).

Antioxidant and Free Radical Scavenging Properties

7-Hydroxy-4-methylcoumarin and its derivatives have been synthesized and evaluated for their antioxidant activities against hydrogen peroxide. These compounds exhibited excellent radical scavenging activities, comparable to natural antioxidants like vitamin C, providing a basis for their use in oxidative stress-related conditions (Al-Amiery et al., 2015).

Antifouling Agent

7-Hydroxy-4-methylcoumarin has been evaluated for its antifouling properties. Synthesized according to green chemistry procedures, this compound effectively inhibited the settlement and byssogenesis of mussels, showing strong antifouling effects on species in marine environments. This makes it a suitable candidate for marine protective coatings (Pérez et al., 2016).

Hepatoprotective Effect

7-Hydroxycoumarin has demonstrated a protective effect against methyl glyoxal-induced toxicity and oxidative stress in human HepG2 cells. This protection is associated with the induction of the nuclear factor erythroid 2-related factor 2 (NRF2) and its downstream detoxifying enzymes, highlighting its potential for therapeutic interventions in diseases where methyl glyoxal is implicated (Li et al., 2017).

Mechanism of Action

Target of Action

7-Methylcoumarin, like other coumarins, is a secondary metabolite made up of benzene and α-pyrone rings fused together . It has been found to have strong hepatoprotective activity .

Mode of Action

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Coumarins, including this compound, are involved in various biochemical pathways. They are known to be metabolized in plants and undergo a conjugation reaction catalyzed by specific enzymes known as UDP-glucuronosyltransferases in the liver . The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .

Pharmacokinetics

The metabolism of coumarins in general involves the addition of a glucuronic acid molecule to form a more water-soluble compound, which is readily excreted from the body in urine . This suggests that this compound may have similar ADME properties.

Result of Action

Coumarins are known to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders . They also play a key role in fluorescent labeling of biomolecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, coumarin derivatives can be incorporated into polymeric matrices to detect specific environmental factors, such as metal ions, solvent polarity, or the presence of specific analytes . The polymer-based host and the target species interact to induce changes in the fluorescence properties of the coumarin probe, providing a way to sense and monitor environmental changes .

properties

IUPAC Name

7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHXRDUXNVEIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062424
Record name 2H-1-Benzopyran-2-one, 7-methyl-
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Molecular Weight

160.17 g/mol
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CAS RN

2445-83-2
Record name 7-Methylcoumarin
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Record name 7-Methylcoumarin
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Record name 7-Methylcoumarin
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Record name 2H-1-Benzopyran-2-one, 7-methyl-
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Record name 7-methylcoumarin
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Record name 7-METHYLCOUMARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does 7-Methylcoumarin exhibit any specific biological activity?

A1: Yes, research suggests that this compound exhibits several biological activities. For example, it demonstrates potential as an antimitotic agent, inhibiting cell proliferation in Allium sativum promeristem. [] Additionally, it shows promise as a pigmentation stimulator by increasing melanin synthesis in B16F10 murine melanoma cells. []

Q2: How does this compound affect melanin synthesis?

A2: 6-Methylcoumarin, a closely related analog, has been shown to increase melanin synthesis by affecting several signaling pathways in B16F10 cells. It increases p38, JNK, and PKA phosphorylation while decreasing phosphorylated ERK, Akt, and CREB expressions. It also activates GSK3β and β-catenin phosphorylation, reducing β-catenin protein levels. [] While this compound wasn't specifically studied in this context, its structural similarity to 6-Methylcoumarin suggests a potential for similar effects on melanogenesis.

Q3: Does this compound interact with cytochrome P450 enzymes?

A3: Yes, this compound is a high-affinity inhibitor of cytochrome P450 2A5 (CYP2A5), a key enzyme involved in the metabolism of various compounds, including the carcinogen aflatoxin B1. []

Q4: Can this compound's inhibition of CYP2A5 be used therapeutically?

A4: Potentially. Studies have shown that this compound and other high-affinity CYP2A5 inhibitors can block the toxicity of aflatoxin B1 in recombinant yeast expressing the enzyme. This suggests that CYP2A5 inhibitors like this compound could be explored for their potential in mitigating aflatoxin B1-induced toxicity. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.

Q6: Are there any spectroscopic studies on this compound?

A6: Yes, several studies have investigated the spectroscopic properties of this compound. Vibrational (FT-IR and FT-Raman) and NMR spectroscopic analyses, along with quantum chemical investigations, have been conducted to understand its structural features. [, ]

Q7: Have computational methods been applied to study this compound?

A9: Yes, computational chemistry and modeling techniques have been employed. Molecular docking and dynamics simulations were used to analyze the binding interactions of this compound within the active sites of CYP2A enzymes. [] Additionally, DFT calculations were used to correlate its molecular structure with its potential corrosion inhibition properties. []

Q8: How do structural modifications of this compound affect its biological activity?

A10: Research indicates that structural changes significantly influence its activity. For instance, the presence of a lactone ring, as seen in 5- or 6-position substituted gamma- and delta-lactones, dramatically increases the inhibitory potency towards mouse CYP2A5 compared to human CYP2A6. Conversely, removing the lactone ring reduces this difference in inhibitory activity. [] This suggests that the lactone moiety plays a crucial role in its interaction with CYP2A5.

Q9: Are there other structural modifications that affect its activity?

A11: Yes, the position of substituents on the coumarin scaffold influences its sensitizing capacity. Coumarins with a catecholic disubstitution in the benzene ring, such as esculetin and 4-methylesculetin, display a higher sensitizing potential compared to this compound, which lacks this substitution pattern. This difference is attributed to the ability of catecholic coumarins to form ortho-quinones under oxidizing conditions, potentially leading to allergic reactions. []

Q10: What is known about the stability and formulation of this compound?

A12: While specific stability data is limited in the provided research, its incorporation into cosmetic products suggests some stability under typical cosmetic formulation conditions. [] Further studies are needed to determine its stability profile under various environmental conditions and to develop optimal formulations for enhanced stability, solubility, and bioavailability.

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